molecular formula C11H11N3O3S B6498484 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946286-19-7

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B6498484
CAS RN: 946286-19-7
M. Wt: 265.29 g/mol
InChI Key: REIURDFOEVBULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide, also known as ATMC, is a small molecule that has been studied for its potential applications in scientific research. ATMC is a highly selective and potent inhibitor of the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the synthesis of triglycerides and fatty acids. ATMC has been shown to have a range of biochemical and physiological effects, including the inhibition of lipid synthesis, the modulation of fatty acid metabolism, and the regulation of glucose homeostasis. In addition, ATMC has been used in laboratory experiments to study the structure and function of proteins, as well as for drug discovery and development.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been used in a variety of scientific research applications. One of the most common applications is in the study of protein structure and function. This compound has been used to study the structure and function of proteins involved in lipid synthesis, such as DGAT-1. In addition, this compound has been used in drug discovery and development, as it has been shown to have a range of biochemical and physiological effects. This compound has also been used in laboratory experiments to study the effects of lipid synthesis, fatty acid metabolism, and glucose homeostasis.

Advantages and Limitations for Lab Experiments

The use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide in laboratory experiments has several advantages. This compound is a small molecule, which makes it easy to handle and manipulate in the laboratory. In addition, this compound is highly selective and potent, making it an ideal tool for studying the structure and function of proteins. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not a natural product, so it can be difficult to obtain in large quantities. In addition, this compound is not water-soluble, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide. One potential direction is to further investigate the biochemical and physiological effects of this compound. This could include studying the effects of this compound on lipid synthesis, fatty acid metabolism, and glucose homeostasis. In addition, this compound could be used in drug discovery and development, as it has been shown to have a range of biochemical and physiological effects. Finally, this compound could be used in laboratory experiments to study the structure and function of proteins involved in lipid synthesis, fatty acid metabolism, and glucose homeostasis.

Synthesis Methods

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can be synthesized in a variety of ways. One method involves the condensation of 4-methyl-1,3-thiazole-2-carboxylic acid with 5-acetyl-3-methyl-1,2-oxazole-5-carboxamide. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aqueous solution. The resulting product is then purified and isolated by precipitation or chromatography.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-5-4-8(17-14-5)10(16)13-11-12-6(2)9(18-11)7(3)15/h4H,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIURDFOEVBULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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